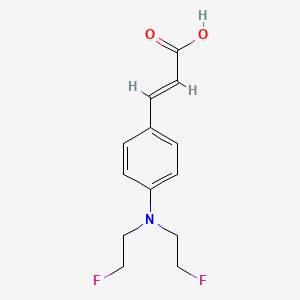

p-(Bis-(2-fluoroethyl)-amino)cinnamic acid

Description

Structure

3D Structure

Properties

CAS No. |

4093-13-4 |

|---|---|

Molecular Formula |

C13H15F2NO2 |

Molecular Weight |

255.26 g/mol |

IUPAC Name |

(E)-3-[4-[bis(2-fluoroethyl)amino]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C13H15F2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-6H,7-10H2,(H,17,18)/b6-3+ |

InChI Key |

LPQKXKSZIYNKSF-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N(CCF)CCF |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N(CCF)CCF |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of P Bis 2 Fluoroethyl Amino Cinnamic Acid

Direct Synthetic Routes to p-(Bis-(2-fluoroethyl)-amino)cinnamic acid

The construction of the this compound scaffold can be achieved through several established carbon-carbon bond-forming reactions.

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon double bonds, typically by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comjocpr.com This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. mdpi.com

For the synthesis of this compound, a plausible Mizoroki-Heck approach would involve the palladium-catalyzed coupling of an activated aryl species, such as p-(bis-(2-fluoroethyl)-amino)iodobenzene, with acrylic acid. The reaction generally exhibits high chemo- and stereoselectivity, favoring the formation of the trans-isomer of the cinnamic acid derivative. mdpi.com A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction yield and conditions. nih.govresearchgate.netmdpi.com

Table 1: Typical Reaction Conditions for Mizoroki-Heck Coupling

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | p-(Bis-(2-fluoroethyl)-amino)iodobenzene | Arylating agent |

| Alkene | Acrylic acid, Butyl acrylate (B77674) | Coupling partner |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium nih.gov | Facilitates C-C bond formation |

| Base | Triethylamine (B128534), Potassium acetate (B1210297), Tri-n-butylamine mdpi.com | Neutralizes the generated hydrohalic acid (HX) |

| Solvent | N-methyl-2-pyrrolidone (NMP) mdpi.com, Dimethylformamide (DMF), Acetonitrile, Water mdpi.com | Solubilizes reactants |

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cinnamic acid product and regenerate the catalyst. mdpi.com

Beyond the Mizoroki-Heck reaction, other classical methods are available for the synthesis of cinnamic acids and their derivatives. These often involve the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group.

One such method is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. For this compound, this would entail reacting p-(bis-(2-fluoroethyl)-amino)benzaldehyde with acetic anhydride and sodium acetate.

Another prominent method is the Knoevenagel-Doebner condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine (B92270). researchgate.net The resulting intermediate undergoes subsequent decarboxylation to yield the cinnamic acid derivative. researchgate.net This approach offers mild reaction conditions and often results in high yields. researchgate.net

Derivatization and Analog Development Strategies

The chemical structure of this compound offers multiple sites for modification. The carboxylic acid moiety, in particular, is a prime target for functionalization to generate a diverse range of analogs, such as esters and amides. nih.gov

Ester derivatives of cinnamic acid can be synthesized through various methods, with Fischer esterification being a common and fundamental approach. sapub.orgresearchgate.net This reaction involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. sapub.orgresearchgate.net The reaction is reversible and typically requires driving the equilibrium towards the product, for instance, by removing water or using an excess of the alcohol.

Enzymatic esterification, using lipases like Lipozyme TLIM, presents a greener alternative. medcraveonline.comnih.gov These reactions can be highly efficient, proceeding under mild conditions and offering high yields, sometimes up to 99%. nih.gov The choice of solvent can significantly impact the reaction's success, with isooctane (B107328) being identified as an effective medium for the enzymatic synthesis of ethyl cinnamate (B1238496). nih.gov

Table 2: Examples of Esterification Reactions for Cinnamic Acid

| Alcohol | Catalyst/Enzyme | Reaction Conditions | Reference |

|---|---|---|---|

| Various simple alcohols (ethanol, propanol, butanol) | Sulfuric Acid | Reflux | sapub.orgresearchgate.net |

| Ethanol | Lipozyme TLIM | Shaking, controlled temperature and water activity | nih.gov |

These general methods are directly applicable to this compound to produce a library of ester derivatives.

The synthesis of cinnamic acid amides is a key strategy for structural modification. nih.govbeilstein-journals.org Amide bond formation typically requires the activation of the carboxylic acid group. A widely used method involves carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). analis.com.mymdpi.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the corresponding amide. The addition of additives like 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate and yield. analis.com.mymdpi.com

Recent research has focused on developing more efficient and environmentally friendly amidation protocols. analis.com.my One optimized method for the amidation of cinnamic acid utilizes EDC.HCl as the sole coupling reagent in anhydrous THF at 60°C, achieving a high yield of 93.1%. analis.com.my Other reagents, such as 2,4,6-trichloro-1,3,5-triazine (TCT) in deep eutectic solvents, have also been successfully employed. beilstein-journals.org

Table 3: Reagents for Amidation of Cinnamic Acid

| Coupling Reagent | Additive/Co-reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| EDC.HCl | - | Anhydrous THF | High yield (93.1%), simplified work-up | analis.com.my |

| DCC | DMAP | DCM or THF | Commonly used, good yields | analis.com.mymdpi.com |

| 2,4,6-trichloro-1,3,5-triazine (TCT) | - | Choline chloride/urea | Use of deep eutectic solvent | beilstein-journals.org |

| 1-Benzotriazolyl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) | HOBt, DIPEA | DMF | Effective for peptide coupling |

These versatile amidation methods can be readily applied to this compound to synthesize a wide array of amide derivatives by reacting it with various primary and secondary amines.

Modifications on the Bis-(2-fluoroethyl)amino Group

The bis-(2-fluoroethyl)amino group on the this compound molecule presents a unique electronic and steric profile that influences its reactivity. The nitrogen atom, being an amine, possesses a lone pair of electrons, yet its nucleophilicity is considerably modulated by the presence of two electron-withdrawing fluoroethyl groups. This structural feature is crucial when considering chemical transformations.

Standard reactions for modifying amino groups remain valuable for creating bioconjugates, affinity columns, and other tagged macromolecules. nih.gov Common modifications include reactions with succinimidyl esters and isothiocyanates, which are broadly useful for stably coupling functional groups to proteins. nih.gov Other potential transformations of the amino group include:

Alkylation: While already a tertiary amine, further reaction with potent alkylating agents could lead to the formation of a quaternary ammonium (B1175870) salt. Reductive alkylation is a method that converts primary amines to secondary or tertiary amines while leaving their charge unaltered. nih.gov

Complexation: The nitrogen atom, along with the nearby oxygen atoms of the carboxyl group, could potentially act as a ligand, forming complexes with metal ions. The structure and reactivity of such complexes have been studied for related bis(2-aminoethyl)amine and bis(2-aminoethyl)amido-chlorogold(III) compounds. rsc.org In these gold complexes, the coordination geometry is approximately square planar. rsc.org The bond lengths and reactivity are influenced by whether the central nitrogen is an amino (NH) or a deprotonated amido (N⁻) group, with the amido ligand exhibiting a stronger trans influence. rsc.org

The fluorine atoms on the ethyl groups are expected to decrease the basicity and nucleophilicity of the nitrogen atom compared to a simple N,N-dialkylaniline. This deactivation might necessitate harsher reaction conditions for transformations that rely on the nucleophilic character of the nitrogen.

Substitution Pattern Variations on the Aromatic Ring

The aromatic ring of this compound is a key site for structural modification, primarily through electrophilic aromatic substitution (EAS). youtube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process that typically requires an acid catalyst to generate a sufficiently strong electrophile to react with the stable aromatic system. masterorganicchemistry.com

The outcome of EAS reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The two substituents on the target molecule are:

The bis-(2-fluoroethyl)amino group: This is an amino group, which is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org

The propenoic acid (cinnamoyl) group: This group is deactivating and a meta-director due to the electron-withdrawing nature of the conjugated carbonyl system. libretexts.org

Since the powerful activating amino group and the deactivating cinnamoyl group are in a para relationship, their directing effects are cooperative. The amino group strongly directs incoming electrophiles to its ortho positions (positions 2 and 6 on the ring), which are also meta to the cinnamoyl group. Therefore, electrophilic substitution is strongly favored at the positions adjacent to the amino group.

Potential electrophilic substitution reactions include:

Halogenation: Introduction of chlorine or bromine onto the aromatic ring can be achieved using Cl₂ or Br₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺) electrophile. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ and SO₃) can introduce a sulfonic acid group (-SO₃H). libretexts.org

Friedel-Crafts Reactions: Alkylation or acylation of the ring can be performed, although the strongly activating amino group can lead to complications like over-alkylation or reaction on the nitrogen itself. libretexts.org

The introduction of bulky substituents, such as tert-butyl or trifluoromethyl groups, onto the aromatic rings of other aromatic amines has been shown to significantly decrease their mutagenic activity. nih.gov This suggests that modifying the substitution pattern of this compound could be a strategy to modulate its biological properties. nih.gov

Stereoselective Synthesis of Related Compounds

The carbon-carbon double bond in the cinnamic acid backbone allows for the existence of (E) and (Z) geometric isomers. The synthesis of a specific isomer is a key aspect of controlling the molecule's three-dimensional shape and, consequently, its biological activity. Several strategies have been developed for the stereoselective synthesis of cinnamic acid derivatives. nih.govresearchgate.net

Synthesis of (E)-Isomers: The Knoevenagel-Doebner condensation is a reliable method for producing the (E)-isomer with high stereoselectivity. researchgate.net This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically using pyridine as a base and solvent, often with a catalytic amount of piperidine (B6355638). researchgate.netrsc.org The reaction generally proceeds with impressive conversion rates and can yield 100% of the E-isomer. researchgate.net A modified, pyridine-free approach using triethylamine (TEA) as a base and toluene (B28343) as a solvent has also been developed, offering a potentially safer alternative. rsc.org

Synthesis of (Z)-Isomers: Achieving the (Z)-isomer is often more challenging. One advanced method involves a combination of a Grubbs second-generation catalyst for metathesis with a photocatalyst. nih.govbeilstein-journals.org This system can convert styrenes and methyl acrylate into the corresponding (Z)-cinnamic acid esters in excellent yields through an E-to-Z photoisomerization process mediated by the photocatalyst. nih.govbeilstein-journals.org

Axial Chirality: In more complex systems, such as biaryls containing a cinnamate ester, palladium-catalyzed ortho-selective C(sp²)-H alkenylation has been used to create axially chiral molecules with excellent enantiomeric excess. nih.govbeilstein-journals.org This highlights the advanced stereoselective control that can be achieved on scaffolds related to cinnamic acid. nih.govbeilstein-journals.org

Advanced Synthetic Methodologies Applied to Cinnamic Acid Scaffolds

Modern organic synthesis provides powerful tools for the construction and modification of cinnamic acid derivatives, offering improvements in efficiency, selectivity, and environmental impact over classical methods.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and is widely used for the synthesis of cinnamic acids and their derivatives. thepharmajournal.comjocpr.com

Heck Reaction: This reaction is a primary method for forming the C-C double bond of the cinnamic acid structure. It typically involves the coupling of an aryl halide (e.g., p-iodobenzaldehyde or a related aniline (B41778) derivative) with an alkene like methyl acrylate in the presence of a palladium catalyst and a base. thepharmajournal.comjocpr.com A prepared Pd-nanoparticle catalyst has been used to react aryl halides with methyl acrylate, providing cinnamic acid derivatives in excellent yields (up to 96%) within 25 minutes. thepharmajournal.com

Oxidative Amination: Palladium catalysts can also be used to form C-N bonds. One study demonstrated a palladium-catalyzed oxidative amination of inactive olefins with aromatic amines using copper acetate as an oxidant, which efficiently produces (E)-enamines. organic-chemistry.org This type of methodology could be envisioned for constructing the enamine functionality found in the target molecule. organic-chemistry.org

Other Coupling Reactions: A variety of palladium-catalyzed reactions, including Suzuki, Stille, Sonogashira, Negishi, and Kumada couplings, are fundamental for creating new carbon-carbon bonds in organic synthesis and can be applied to build complex substituted cinnamic acid structures. youtube.com

Enzyme-Mediated Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. d-nb.inforesearchgate.net Enzymes can operate under mild conditions, often avoiding the need for protecting groups and reducing waste. nih.govd-nb.info

Phenylalanine Ammonia-Lyase (PAL): In nature, cinnamic acid is biosynthesized from the amino acid L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL). d-nb.infonih.gov This enzymatic pathway has been harnessed in engineered microorganisms, such as E. coli and Pseudomonas putida, to produce trans-cinnamic acid and its derivatives like p-coumaric acid from simple precursors. nih.govmdpi.com

4-Coumarate:CoA Ligase (4CL): This enzyme activates cinnamic acids by converting them into their corresponding coenzyme A (CoA) thioesters. d-nb.inforesearchgate.net These activated intermediates can then be used in biocatalytic cascades to produce a variety of other molecules, such as vanillin (B372448) derivatives. d-nb.inforesearchgate.net

Lipases: Lipases are versatile enzymes commonly used for esterification and amidation reactions. For instance, Novozym 435, an immobilized lipase, has been used to catalyze the synthesis of ethyl ferulate from ferulic acid and octyl methoxycinnamate from p-methoxycinnamic acid. jocpr.com Similarly, Lipozyme® TL IM has been employed in continuous-flow microreactors for the efficient synthesis of various cinnamamides. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave irradiation to rapidly heat reactions. tandfonline.comtandfonline.com This often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. tandfonline.comtandfonline.comnih.gov

The synthesis of cinnamic acid derivatives via the Knoevenagel condensation is particularly well-suited for microwave assistance. researchgate.net In a typical MAOS procedure, an aryl aldehyde is reacted with malonic acid under solvent-free conditions. tandfonline.comtandfonline.com Polyphosphate ester (PPE) can be used as both a reaction mediator and a catalyst in this process. tandfonline.comtandfonline.comresearchgate.net This method has several advantages, including short reaction times (often just a few minutes), high yields (70–95%), and a simple work-up. tandfonline.comtandfonline.com The rapid heating induced by microwaves avoids prolonged exposure to harsh reaction conditions, which can prevent the decomposition of materials and lead to cleaner reactions. tandfonline.comtandfonline.comnih.gov The technique has been successfully applied to synthesize a variety of substituted cinnamic acids, including p-coumaric, 4-methoxycinnamic, and 3,4-dimethoxycinnamic acids. researchgate.net

Compound Reference Table

| Compound Name | Molecular Formula | Role/Mention |

| This compound | C₁₃H₁₅F₂NO₂ | Target compound of the article nih.gov |

| Cinnamic acid | C₉H₈O₂ | Parent compound nih.govresearchgate.net |

| Malonic acid | C₃H₄O₄ | Reagent in Knoevenagel condensation researchgate.nettandfonline.com |

| Piperidine | C₅H₁₁N | Base catalyst in Knoevenagel condensation researchgate.netrsc.org |

| Pyridine | C₅H₅N | Base/solvent in Knoevenagel condensation researchgate.netrsc.org |

| Triethylamine (TEA) | C₆H₁₅N | Base in pyridine-free Knoevenagel condensation rsc.org |

| Methyl acrylate | C₄H₆O₂ | Reagent in Heck reaction nih.govthepharmajournal.com |

| p-Coumaric acid | C₉H₈O₃ | Example of a cinnamic acid derivative mdpi.comresearchgate.net |

| Ferulic acid | C₁₀H₁₀O₄ | Example of a cinnamic acid derivative jocpr.com |

| Vanillin | C₈H₈O₃ | Product from biocatalytic cascade d-nb.inforesearchgate.net |

| L-Phenylalanine | C₉H₁₁NO₂ | Biosynthetic precursor to cinnamic acid nih.govmdpi.com |

| Polyphosphate ester (PPE) | (HPO₃)n | Catalyst in microwave-assisted synthesis tandfonline.comtandfonline.com |

| Copper (II) acetate | C₄H₆CuO₄ | Oxidant in palladium-catalyzed amination organic-chemistry.org |

| Palladium (II) acetate | C₄H₆O₄Pd | Catalyst in various cross-coupling reactions organic-chemistry.orgrsc.org |

Research Findings Summary Table

| Synthetic Method | Key Features | Typical Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | Stereoselective synthesis of (E)-cinnamic acids. | Aromatic aldehyde, malonic acid, pyridine, piperidine (cat.). | High stereoselectivity (100% E-isomer), high conversion (92-99%). | researchgate.net |

| Palladium-Catalyzed Heck Reaction | Forms C-C double bond of cinnamic acid structure. | Aryl halide, methyl acrylate, Pd-nanoparticle catalyst, NMP, triethylamine. | Excellent yields (up to 96%), short reaction time (25 min). | thepharmajournal.com |

| Enzyme-Mediated Synthesis (PAL) | Biosynthesis from L-phenylalanine. | Engineered E. coli expressing PAL enzyme, pH 10.0-11.0. | Green, sustainable, operates at mild conditions, high product yield (e.g., 597 mg/L). | mdpi.com |

| Microwave-Assisted Synthesis (MAOS) | Rapid, solvent-free Knoevenagel condensation. | Aryl aldehyde, malonic acid, polyphosphate ester (PPE), microwave irradiation. | Very short reaction times (90s), high yields (70-95%), solvent-free, simple setup. | tandfonline.comtandfonline.com |

Knoevenagel Condensation and its Derivatives

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a versatile and efficient pathway for the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. wikipedia.org In the context of this compound, the Knoevenagel condensation represents a primary and logical route for its synthesis, starting from p-(Bis-(2-fluoroethyl)-amino)benzaldehyde.

The general mechanism of the Knoevenagel condensation for the synthesis of cinnamic acids involves the deprotonation of the active methylene compound (like malonic acid) by a weak base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. When malonic acid is used as the active methylene compound, the initial condensation product is a benzylidenemalonic acid, which can then undergo decarboxylation, often facilitated by the reaction conditions, to yield the final cinnamic acid. wikipedia.orgrsc.org This variation is often referred to as the Doebner modification of the Knoevenagel condensation. wikipedia.org

The synthesis of this compound via this method would therefore involve the reaction of p-(Bis-(2-fluoroethyl)-amino)benzaldehyde with malonic acid. The reaction is typically catalyzed by a weak organic base, such as pyridine or piperidine, and may be carried out in a suitable solvent or under solvent-free conditions. rsc.orgias.ac.in

Research into the Knoevenagel condensation for the synthesis of various substituted cinnamic acids has demonstrated the utility of different catalysts and reaction conditions to optimize yields and reaction times. For instance, the use of catalysts like triethylamine in toluene has been explored as a pyridine-free alternative for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid. rsc.org Furthermore, environmentally benign procedures have been developed, utilizing water as a solvent and catalysts such as tetrabutylammonium (B224687) bromide under microwave irradiation, or employing heterogeneous catalysts that can be easily recovered and reused. researchgate.net

The versatility of the Knoevenagel condensation extends to the synthesis of a wide array of derivatives of this compound. By replacing malonic acid with other active methylene compounds, a variety of functional groups can be introduced at the α-position of the cinnamic acid backbone. For example, the condensation of p-(Bis-(2-fluoroethyl)-amino)benzaldehyde with cyanoacetic acid or its esters would yield the corresponding α-cyano-substituted cinnamic acid derivatives. Similarly, using ethyl acetoacetate (B1235776) would introduce an acetyl group at the α-position. These derivatives are valuable as intermediates in the synthesis of more complex molecules.

The table below summarizes representative conditions for the Knoevenagel condensation leading to the formation of various cinnamic acid derivatives, illustrating the breadth of this synthetic strategy.

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product |

| Benzaldehyde | Malonic acid | Pyridine (trace) | Cinnamic acid |

| p-Hydroxybenzaldehyde | Malonic acid | Proline, Ethanol | p-Hydroxycinnamic acid |

| Benzaldehyde | Ethyl malonate | Piperidine, Benzene | Ethyl benzalmalonate |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone derivative |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks, Ethanol | 2-Benzylidenemalononitrile |

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is instrumental in elucidating the molecular architecture of this compound by probing the interactions of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise connectivity of atoms can be determined.

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic protons of the cinnamic acid backbone, and the protons of the N,N-bis(2-fluoroethyl) group. The electron-donating nature of the amino group typically influences the chemical shifts of the aromatic protons. The protons on the ethyl groups adjacent to the fluorine atoms are expected to show complex splitting patterns due to coupling with both the adjacent methylene protons and the fluorine atom.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Singlet, broad |

| Vinylic (-CH=CH-) | 6.3 - 7.8 | Doublets |

| Aromatic (C₆H₄) | 6.7 - 7.6 | Doublets |

Note: Predicted values are based on the analysis of cinnamic acid and related fluoroethyl compounds. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic ring and the double bond, and the sp³ carbons of the fluoroethyl groups. The carbon attached to the fluorine atom (C-F) would exhibit a characteristic large coupling constant.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 168 - 173 |

| Vinylic (-C H=C H-) | 115 - 145 |

| Aromatic (C ₆H₄) | 112 - 150 |

Note: Predicted values are based on the analysis of cinnamic acid and related structures. chemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, alkene, aromatic ring, and C-F bonds.

Expected IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1680-1710 |

| Alkene | C=C stretch | 1625-1640 |

| Alkene | =C-H bend | 960-980 (for trans) |

| Aromatic Ring | C=C stretch | ~1600, ~1500 |

Note: Expected ranges are based on the known spectrum of cinnamic acid and standard IR correlation tables. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The this compound molecule contains an extended chromophore, which includes the phenyl ring conjugated with the acrylic acid moiety. The presence of the electron-donating bis(2-fluoroethyl)amino group in the para position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption (λmax) compared to unsubstituted cinnamic acid. This is due to the auxochromic effect of the nitrogen atom's lone pair of electrons extending the conjugation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to verify its molecular formula of C₁₃H₁₅F₂NO₂. nih.gov

Calculated HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₆F₂NO₂⁺ | 256.1143 |

Note: Values are calculated based on the known molecular formula. nih.gov An experimental result matching these values to within a few parts per million (ppm) would confirm the compound's identity.

Chromatographic Methods for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules like this compound. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with a purity level often exceeding 95-99%. The retention time (Rt) is a characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate), but it is not an absolute identifier on its own. mdpi.compensoft.net

Analytical and Spectroscopic Characterization for Research Purity and Structure Elucidation

Analytical Chromatography

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography

As a preparative technique, column chromatography is instrumental in isolating this compound from starting materials, byproducts, and other impurities generated during its synthesis. youtube.comwinthrop.edu The process involves packing a glass column with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina, and passing a liquid solvent (mobile phase or eluent) through it. orgchemboulder.comwinthrop.edu The separation mechanism relies on the varying affinities of the compounds in the mixture for the stationary and mobile phases. youtube.com Less polar compounds typically have a weaker interaction with the polar stationary phase and elute from the column more quickly, while more polar compounds are retained longer. winthrop.edu

The selection of an appropriate solvent system is critical for achieving effective separation. orgchemboulder.com This is often determined by preliminary analysis using thin-layer chromatography. orgchemboulder.com For compounds like cinnamic acid and its derivatives, a gradient of solvents with increasing polarity is often used. For instance, a separation might commence with a non-polar solvent like hexane (B92381) and gradually transition to a more polar solvent system, such as a mixture of hexane and ethyl acetate (B1210297), to elute compounds of increasing polarity.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid, sensitive, and inexpensive analytical method used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a sample. tamu.edu It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent coated on a plate. tamu.edu

In the context of this compound, TLC can be used to establish the optimal solvent system for column chromatography. orgchemboulder.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. tamu.edu Different solvent systems will yield different Rf values, and the goal is to find a system that provides good separation between the desired compound and any impurities.

For various cinnamic acid derivatives, a range of solvent systems has been documented to provide effective separation on silica gel plates. The polarity of the cinnamic acid derivative, influenced by its substituents, will dictate its mobility in a given eluent. While specific Rf values for this compound are not extensively reported in publicly available literature, the chromatographic behavior of related cinnamic acids can provide valuable insights. The presence of the polar carboxylic acid group and the moderately polar bis(2-fluoroethyl)amino group would suggest that solvent systems of intermediate polarity would be most effective.

Interactive Data Table: Thin-Layer Chromatography of Cinnamic Acid Derivatives

The following table provides examples of reported Rf values for various cinnamic acid derivatives on silica gel plates with different mobile phases. This data can serve as a guide for developing separation methods for this compound.

| Compound | Mobile Phase (v/v) | Rf Value |

| Cinnamic acid | Toluene (B28343):Acetic Acid:Ethanol (4:1:1) | 0.65 |

| p-Hydroxycinnamic acid (Coumaric acid) | Toluene:Acetic Acid:Ethanol (4:1:1) | 0.62 |

| 3,4-Dihydroxycinnamic acid (Caffeic acid) | Toluene:Acetic Acid:Ethanol (4:1:1) | 0.69 |

| 3-Methoxy-4-hydroxycinnamic acid (Ferulic acid) | Toluene:Acetic Acid:Ethanol (4:1:1) | 0.64 |

| 3,5-Dimethoxy-4-hydroxycinnamic acid (Sinapic acid) | Toluene:Acetic Acid:Ethanol (4:1:1) | 0.68 |

| Cinnamic acid | n-Butanol:Acetic Acid:Water (6:1:2) | 0.74 |

| p-Hydroxycinnamic acid (Coumaric acid) | n-Butanol:Acetic Acid:Water (6:1:2) | 0.61 |

| 3,4-Dihydroxycinnamic acid (Caffeic acid) | n-Butanol:Acetic Acid:Water (6:1:2) | 0.49 |

| 3-Methoxy-4-hydroxycinnamic acid (Ferulic acid) | n-Butanol:Acetic Acid:Water (6:1:2) | 0.60 |

| 3,5-Dimethoxy-4-hydroxycinnamic acid (Sinapic acid) | n-Butanol:Acetic Acid:Water (6:1:2) | 0.55 |

Data sourced from studies on the TLC of cinnamic acids. sciencemadness.org

Interactive Data Table: Column Chromatography Systems for Aromatic Compounds

This table outlines typical stationary and mobile phases used in the column chromatography of aromatic compounds, which would be applicable for the purification of this compound.

| Stationary Phase | Mobile Phase System | Compound Class |

| Silica Gel | Hexane/Ethyl Acetate Gradient | Aromatic acids and esters |

| Alumina | Dichloromethane/Hexane | Aromatic ketones |

| Reverse-Phase C18 Silica | Acetonitrile/Water with Formic Acid | Aromatic carboxylic acids |

This table provides generalized systems based on common practices in organic chemistry for the purification of compounds with similar functional groups. winthrop.edusielc.com

Structure Activity Relationship Sar Elucidation of P Bis 2 Fluoroethyl Amino Cinnamic Acid and Its Analogs

Impact of the Bis-(2-fluoroethyl)amino Moiety on Biological Activity

The bis-(2-fluoroethyl)amino group is a defining feature of the molecule, functioning as the primary alkylating moiety characteristic of nitrogen mustards. However, its influence extends beyond this reactive capacity, significantly affecting the molecule's physicochemical properties.

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADMET). researchgate.netnih.gov The introduction of the bis-(2-fluoroethyl)amino group, particularly the two fluorine atoms, substantially increases the molecule's lipophilicity.

This enhanced lipophilicity can facilitate passage through biological membranes via passive diffusion, a key step for reaching intracellular targets. researchgate.net However, an excessively high lipophilicity can be detrimental, potentially leading to poor aqueous solubility, rapid metabolic breakdown, and nonspecific binding to plasma proteins, which can ultimately reduce bioavailability. researchgate.netpg.edu.pl The balance between lipophilicity and hydrophilicity is therefore paramount. The fluorine atoms in the bis-(2-fluoroethyl)amino moiety provide a strategic modification to modulate this balance, aiming for an optimal range that favors both membrane permeation and sufficient solubility for systemic circulation. pg.edu.pl

Table 1: Influence of Lipophilicity on Pharmacokinetic Properties

| Lipophilicity (LogP) | Membrane Permeability | Aqueous Solubility | Metabolic Stability | General Bioavailability |

|---|---|---|---|---|

| Low | Poor | High | Generally High | Poor (due to low absorption) |

| Optimal | Good | Moderate | Moderate | High |

This table illustrates the generalized relationship between lipophilicity and key pharmacokinetic parameters based on established principles in medicinal chemistry. researchgate.netpg.edu.pl

The double bond in the acrylic acid side chain of the cinnamic acid structure allows for the existence of two geometric isomers: the E-isomer (trans), where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, and the Z-isomer (cis), where they are on the same side. The E-isomer is generally the more common and thermodynamically stable form. nih.govmdpi.com

Stereochemistry can have a profound impact on biological activity by affecting how a molecule binds to its target, its metabolic pathway, and its distribution. unimi.it The spatial arrangement of the functional groups in the E and Z isomers results in different molecular shapes. This difference can be critical for the precise "lock-and-key" fit required for interaction with enzyme active sites or cellular receptors. For instance, studies on other cinnamic acid analogs have shown that the cis-configuration can be essential for certain biological activities, such as phytotoxicity. nih.gov The specific geometry of the isomer determines the distance and orientation between the alkylating bis-(2-fluoroethyl)amino group and the carboxylic acid, which could influence target recognition and binding affinity.

Table 2: Comparison of E (trans) and Z (cis) Isomers of Cinnamic Acid Derivatives

| Property | E-isomer (trans) | Z-isomer (cis) |

|---|---|---|

| Prevalence | More common nih.govmdpi.com | Less common |

| Thermodynamic Stability | More stable | Less stable |

| Molecular Shape | More linear, extended conformation | Bent, more compact conformation |

| Biological Activity | Varies; often the active form in many pharmacological contexts. | Can be crucial for specific activities (e.g., allelopathy) nih.gov |

Role of the Cinnamic Acid Backbone in Pharmacological Profiles

The α,β-unsaturated double bond in the cinnamic acid side chain is a key structural feature. nih.gov This unsaturation creates a rigid, planar system that restricts conformational flexibility. This rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target by pre-organizing the molecule into a specific conformation. Furthermore, the presence of an α,β-unsaturated carbonyl system has been identified as a beneficial feature for the cytotoxic activity in other series of cinnamic acid derivatives. mdpi.com This conjugated system influences the electronic properties of the entire molecule, participating in interactions with biological macromolecules.

The carboxylic acid group is a crucial pharmacophore that significantly influences the molecule's properties. researchgate.net At physiological pH, this group is typically ionized, existing as a carboxylate anion. This feature dramatically increases the water solubility of the compound compared to a neutral counterpart. wiley-vch.de

This functional group is also a potent hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in protein targets such as enzymes or receptors. researchgate.net However, the ionized state that enhances solubility can also impede passage across lipid-rich cell membranes, potentially lowering bioavailability. wiley-vch.de This dual nature highlights a common challenge in drug design, where a feature that improves one property (solubility) may detract from another (membrane permeability). For certain cinnamic acid analogs, the carboxylic acid has been identified as an indispensable feature for biological activity. nih.gov

Table 3: Functional Roles of the Carboxylic Acid Moiety

| Function | Description |

|---|---|

| Solubility | Increases water solubility when ionized at physiological pH. wiley-vch.de |

| Target Binding | Acts as a hydrogen bond donor and acceptor for interactions with biological targets. researchgate.net |

| Pharmacokinetics | Can limit membrane permeability due to its ionized state, potentially reducing bioavailability. wiley-vch.de |

| Pharmacophore | Considered an essential component for the biological activity of certain classes of cinnamic acid derivatives. nih.gov |

Positional Effects of Substituents on Aromatic Ring Bioactivity

The placement of substituents on the aromatic ring of cinnamic acid derivatives is known to have a dramatic effect on their biological efficacy. nih.govnih.gov The bioactivity of p-(Bis-(2-fluoroethyl)-amino)cinnamic acid is therefore highly dependent on the para position of the nitrogen mustard group.

Different substitution patterns—ortho, meta, or para—result in distinct biological profiles. For example, in one study on antibacterial chloro-cinnamic derivatives, the para-substituted compound was found to be more active than its ortho-substituted counterpart. nih.gov Conversely, another study on antimicrobial derivatives found that an ortho-hydroxyl group was critical for activity against E. faecium, with meta and para analogs showing a drastic loss of activity. mdpi.com In studies of plant growth inhibitors, ortho and para substitutions often led to low potency, while meta substitution was better tolerated. nih.gov

Para-Substitution Effects on Biological Target Interaction

The para-position of the phenyl ring in cinnamic acid analogs is a critical site for modification, with substitutions at this position significantly modulating biological activity. Research indicates that the electronic properties of the substituent play a pivotal role. For instance, the presence of an electron-withdrawing group at the para-position has been shown to favor significant anti-tuberculosis activity. nih.gov

In a study on bis-cinnamamide derivatives as inhibitors of the APE/Ref-1 protein for melanoma treatment, the effect of para-substitution was evident. An analog featuring a hydrophilic hydroxyl (–OH) group at the para-position (compound 11 in the study) exhibited potent cytotoxic effects in melanoma cells, with an IC₅₀ of 0.088 µM in A375 cells. mdpi.com This was a significant improvement compared to the lead compound and other analogs. mdpi.com In contrast, another study noted that a para-substituted chloro-compound showed higher antibacterial activity than its ortho-substituted counterpart, suggesting that para-substitution enhanced the desired biological effect in that context. nih.gov The introduction of a 4-fluoro phenyl ring substitution also resulted in high activity in one series of compounds. nih.gov

These findings underscore the importance of the para-position for tuning the electronic and steric properties of the molecule to achieve optimal interaction with the biological target.

Table 1: Effect of Substitution on Anti-Melanoma Activity of Bis-Cinnamamide Analogs

| Compound Name (in study) | Substitution | Target/Assay | IC₅₀ (µM) | Docking Score |

| Compound 9 | meta-hydroxy | A375 Melanoma Cells | >50 | -5.97 |

| Compound 11 | para-hydroxy | A375 Melanoma Cells | 0.088 | -16.31 |

| Data sourced from a study on bis-cinnamamide derivatives as APE/Ref-1 inhibitors. mdpi.com |

Ortho- and Meta-Substitution Effects

Generally, substituents determine where an electrophile will attack the benzene (B151609) ring; they can be categorized as ortho, para-directors or meta-directors. masterorganicchemistry.comchemistrysteps.com This directing effect is a function of the substituent's ability to stabilize or destabilize the carbocation intermediate formed during a reaction. masterorganicchemistry.com For example, groups that pull electron density away from the ring tend to be meta-directing. masterorganicchemistry.com

In the context of biological activity, an ortho-substituted chloro-cinnamic acid derivative was found to be less active against bacteria than its para-substituted isomer. nih.gov This suggests that steric hindrance from the ortho-substituent could impede optimal binding to the target. Furthermore, the "ortho effect" can be observed in substituted benzoic acids, where an ortho-group can force the carboxylic acid group out of the plane of the phenyl ring, inhibiting resonance and increasing acidity. quora.com A similar steric effect could influence the biological activity of ortho-substituted cinnamic acid analogs.

A study of bis-cinnamamide derivatives showed that adding a hydroxyl group at the meta-position resulted in poor anti-melanoma activity (IC₅₀ > 50 µM), a stark contrast to the potent activity seen with para-hydroxylation. mdpi.com This highlights that not only the nature of the substituent but also its specific location on the phenyl ring is critical for target engagement.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For cinnamic acid derivatives, key pharmacophoric features have been identified through computational modeling. nih.gov These models help pinpoint the structural attributes necessary for optimal interaction with a biological target. nih.gov

The fundamental scaffold of cinnamic acid itself, consisting of the phenyl ring, the acrylic acid moiety, and the connecting double bond, forms the basic pharmacophore. nih.govresearchgate.net The aromatic ring often participates in hydrophobic or π-stacking interactions within a receptor's binding pocket. The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming crucial electrostatic interactions.

Studies developing 3D pharmacophore models for cinnamic acid derivatives have focused on identifying essential features for specific activities, such as antioxidant effects. nih.gov These models typically highlight the importance of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings as key pharmacophoric features. By analyzing a series of active compounds, it is possible to create a hypothesis about the spatial arrangement of these features required for binding and subsequent biological response.

Computational and In Silico Approaches to SAR Analysis

Computational methods are indispensable tools in modern drug discovery for analyzing SAR, predicting activity, and understanding ligand-target interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method allows for the visualization of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target protein. In the study of cinnamic acid analogs, docking simulations have been used to correlate binding affinity with observed biological activity. mdpi.com

For example, in the development of APE/Ref-1 inhibitors, virtual docking scores were calculated for a series of bis-cinnamamide derivatives. mdpi.com The compound with a para-hydroxyl group, which showed the highest potency, also had the most favorable docking score (-16.31), while the less active meta-hydroxy analog had a score of -5.97. mdpi.com This correlation suggests that the computational model accurately predicted the binding interactions driving the anti-melanoma activity. Docking algorithms, such as those used in MOE (Molecular Operating Environment) or GOLD (Genetic Optimization for Ligand Docking), are frequently employed to screen virtual libraries of compounds and prioritize them for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

For cinnamic and caffeic acid derivatives, QSAR models have been developed to understand their antioxidant properties. nih.gov These models are built by calculating various molecular descriptors for each compound, which can be categorized as thermodynamic, electronic, structural, or spatial descriptors. nih.gov Chemometric tools like genetic function approximation (GFA) are then used to create an equation that links these descriptors to the observed activity. nih.gov For the models to be reliable, they must be rigorously validated using internal and external test sets to ensure their predictive power and to confirm the absence of chance correlations. nih.gov

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. mdpi.com Conformational analysis aims to identify the stable low-energy conformations of a flexible molecule. This is particularly important for molecules like cinnamic acid derivatives, where rotation around single bonds can lead to different spatial arrangements. nih.gov

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time, taking into account its flexibility and interactions with its environment (e.g., water). nih.gov MD simulations can reveal how a ligand adapts its shape upon entering a binding site and can help to pinpoint the most flexible regions of the molecule. nih.gov Techniques such as analyzing the root-mean-square deviation (RMSD) over the course of a simulation are used to assess the stability of the ligand-receptor complex. nih.gov For flexible ligands, a combination of experimental techniques and computational methods like MD simulations is often used to determine the conformational preferences necessary for investigating ligand-receptor interactions. mdpi.com

Investigation of Biological Activities in Preclinical and in Vitro Models

Mechanisms of Action at the Molecular and Cellular Levels

The molecular and cellular mechanisms of p-(Bis-(2-fluoroethyl)-amino)cinnamic acid are a key area of research to understand its potential pharmacological effects. The following subsections outline the investigations into its interactions with various enzymes, receptors, and cellular pathways.

Enzyme Inhibition Profiling

The ability of a compound to inhibit specific enzymes is a critical aspect of its biological profile. Research into the enzyme inhibition capabilities of this compound has focused on several key targets.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant negative regulator in insulin (B600854) signaling pathways. As such, inhibitors of PTP1B are of interest for their potential therapeutic applications. However, a review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against PTP1B. While various cinnamic acid derivatives have been evaluated for PTP1B inhibition, data directly pertaining to the bis-(2-fluoroethyl)amino substituted variant is not available.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. A study on fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain investigated their potential as cholinesterase inhibitors. The research highlighted that derivatives with a tertiary amine moiety showed moderate to potent activity in AChE inhibition. However, this study did not specifically include or provide data for this compound.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, making them a target in various therapeutic areas. While some cinnamic acid derivatives, such as m-carboxycinnamic acid bis-hydroxamide, have been investigated as HDAC inhibitors, there is no available research specifically detailing the modulatory effects of this compound on HDACs.

Receptor Interaction Studies

Understanding how a compound interacts with cellular receptors is fundamental to elucidating its mechanism of action. At present, there are no specific studies in the accessible scientific literature that investigate the direct interaction of this compound with any particular receptors.

Modulation of Specific Cellular Pathways

The effect of a compound on specific cellular signaling pathways can provide insight into its broader biological effects. While related compounds like ferulic acid have been shown to modulate pathways such as the Smad and extracellular-signal-regulated kinase/Akt pathways, research specifically detailing the modulation of cellular pathways by this compound is not currently available.

Anti-Proliferative Research in Cancer Models

The anti-cancer potential of compounds is often initiated by evaluating their effects on cancer cells in laboratory settings. This typically involves assessing their ability to halt cell proliferation (cytostatic effects) or to directly kill cancer cells (cytotoxic effects), and to understand the molecular mechanisms driving these outcomes, such as programmed cell death (apoptosis) and interference with the cell division cycle.

In Vitro Cytostatic and Cytotoxic Effects on Cancer Cell Lines

While specific data for this compound is not available, numerous studies have demonstrated the cytotoxic potential of various other cinnamic acid derivatives against a range of human cancer cell lines. For instance, cinnamic acid itself has shown inhibitory effects on melanoma and other cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often falling in the millimolar range. nih.gov Synthetic derivatives have been developed to enhance this potency. Some cinnamoyl amides and esters have exhibited significant cytotoxicity against cell lines such as HCT116 (colorectal cancer), with certain compounds showing potent antiproliferative activity. unimi.it The cytotoxic effects of these derivatives are often selective for malignant cells over normal cells.

The presence of the bis(2-fluoroethyl)amino group, a fluorinated analogue of the nitrogen mustard pharmacophore, suggests a potential for alkylating activity, which is a well-established mechanism for cytotoxicity in many chemotherapeutic agents. However, without direct experimental evidence, the cytotoxic profile of this compound remains speculative.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer activities of many cinnamic acid derivatives are linked to their ability to induce apoptosis and cause cell cycle arrest. nih.govunimi.it For example, studies on certain synthetic cinnamoyl amides have shown they can trigger p53/p21-mediated apoptosis in colorectal cancer cells. unimi.it Flow cytometry analyses have confirmed that some derivatives can arrest the cell cycle, often in the G1 phase, preventing the cell from proceeding to DNA synthesis and division. unimi.it In human melanoma cells, cinnamic acid has been observed to induce apoptosis, which may be associated with DNA damage leading to the inhibition of DNA synthesis. nih.gov

Compounds that induce apoptosis are considered promising candidates for cancer therapy because they trigger a natural and controlled process of cell death, minimizing inflammation. While it is plausible that this compound could operate through similar mechanisms, specific studies confirming its effect on apoptotic pathways or cell cycle progression have not been identified.

Antimicrobial and Antifungal Research

The search for new agents to combat drug-resistant microbes is a global health priority. Natural and synthetic compounds are continuously screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

Broad-Spectrum Inhibitory Activity Against Pathogens

Cinnamic acid and its derivatives are known to possess a wide range of antimicrobial activities, although the potency can vary significantly. univpm.it Cinnamic acid itself generally shows weak to moderate activity against many bacteria. univpm.it However, synthetic modification of the core structure can lead to derivatives with enhanced and more specific activities. For example, certain bis-cinnamido polyamines have demonstrated intrinsic antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Other derivatives have shown promising activity against ESKAPE pathogens, which are leading causes of nosocomial infections. univpm.itresearchgate.net The activity is often more pronounced against Gram-positive bacteria, though some derivatives also affect Gram-negative species and fungi. nih.govqub.ac.uk Without specific research, the antimicrobial spectrum for this compound is unknown.

Disruption of Microbial Cellular Integrity (e.g., Ergosterol (B1671047) Interaction)

A key target for many antifungal drugs is ergosterol, a vital component of the fungal cell membrane that is absent in humans. Disruption of ergosterol or its synthesis can compromise membrane integrity, leading to cell death. Some synthetic cinnamates and cinnamides have been shown to exert their antifungal effect by interacting directly with ergosterol. mdpi.com Studies on Fusarium species have also indicated that cinnamic acid can influence ergosterol biosynthesis. nih.govnih.gov This mechanism suggests that the cinnamic acid scaffold can be a valuable starting point for the development of new antifungal agents. Whether the specific substitutions present in this compound would allow for or enhance such an interaction has not been experimentally determined.

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Compounds that can inhibit biofilm formation are therefore of great interest. Cinnamic acid derivatives have been explored for their anti-biofilm properties. nih.gov Studies have shown that some derivatives can effectively inhibit biofilm formation by pathogens like Candida albicans, Staphylococcus epidermidis, and Pseudomonas aeruginosa. univpm.itresearchgate.netqub.ac.uknih.govresearchgate.net The proposed mechanisms include the interference with quorum sensing pathways, which bacteria use to coordinate collective behaviors, and the disruption of initial bacterial attachment to surfaces. qub.ac.uk Specific research into the anti-biofilm capabilities of this compound is currently lacking.

Based on a comprehensive search of available scientific literature, there is no specific research data concerning the anti-inflammatory, antioxidant, or neurobiological activities of the chemical compound This compound .

The investigation into the biological activities of this specific molecule, as outlined in the requested sections, could not be completed because no published studies were found that address its effects on inflammatory mediators, its free radical scavenging capabilities, its ability to quench reactive oxygen species, its potential to induce endogenous antioxidant enzymes, or its neuroprotective mechanisms.

While the broader class of cinnamic acid derivatives is known to possess various biological properties, including antioxidant and anti-inflammatory effects, this general information cannot be attributed to the specific compound without direct scientific evidence.

Therefore, the generation of an article with the requested detailed structure, data tables, and research findings is not possible at this time due to the absence of relevant studies on This compound .

Neurobiological Research Applications

Inhibition of Protein Aggregation (e.g., Amyloid-beta)

A comprehensive search of scientific literature and databases did not yield specific studies evaluating the direct effects of this compound on the inhibition of protein aggregation, including the formation of amyloid-beta plaques. While the broader class of cinnamic acid derivatives has been a subject of interest in neurodegenerative disease research, with some studies showing that the parent compound, cinnamic acid, can reduce amyloid plaque pathology in animal models, specific data for the p-(Bis-(2-fluoroethyl)-amino) derivative is not available. nih.gov Therefore, its potential role in preventing or mitigating protein aggregation remains uninvestigated in the public domain.

Other Investigated Biological Activities

This section explores other potential therapeutic applications of this compound.

Anti-Diabetic Potential

There is no specific research available on the anti-diabetic potential of this compound. Studies have been conducted on other cinnamic acid derivatives, which have shown varied effects on glucose metabolism and insulin secretion. google.com For instance, p-methoxycinnamic acid has been observed to stimulate insulin release, whereas cinnamic acid itself has shown inconsistent effects. google.com However, these findings cannot be extrapolated to this compound, for which dedicated preclinical studies on anti-diabetic properties have not been identified.

Hepatoprotective Mechanisms

No studies were found that specifically investigate the hepatoprotective mechanisms of this compound. The protective effects of the parent cinnamic acid and other derivatives against liver injury induced by toxins have been reported in preclinical models. nih.govelifesciences.org These studies often point to antioxidant and anti-inflammatory pathways. elifesciences.org Without targeted research, it is unknown if this compound possesses similar hepatoprotective activities.

Anxiolytic Effects

An extensive review of available scientific literature did not reveal any preclinical or in vitro studies examining the anxiolytic effects of this compound. The investigation of novel compounds for anxiety is an active area of research, but this specific derivative does not appear to have been a subject of such studies.

Insect Repellent Properties

There is no available data or research to suggest that this compound has been evaluated for insect repellent properties. While natural compounds and their derivatives are often explored for such applications, the focus has not been placed on this particular chemical.

Modulation of Plant Growth (e.g., Parasitic Weeds)

No information could be located regarding the use or investigation of this compound for the modulation of plant growth, including any activity related to parasitic weeds. Patent literature describes some cinnamic acid derivatives as precursors for agrochemicals, but provides no specific data on the title compound's effects on plant biology. google.com

Data Tables

Biochemical Pathways and Interdisciplinary Connections

Integration into Endogenous Plant Metabolic Pathways

The foundational structure of p-(Bis-(2-fluoroethyl)-amino)cinnamic acid is rooted in fundamental metabolic pathways found within plants and various microorganisms. While the compound itself is a synthetic molecule, its core cinnamic acid scaffold is a natural product derived from primary metabolism.

The shikimate pathway is a crucial seven-step metabolic route that is absent in animals but essential for plants, fungi, and bacteria. researchgate.net Its primary role is the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, which serves as a critical branch-point intermediate. researchgate.netnih.gov

The direct relevance of the shikimate pathway to this compound lies in its production of L-phenylalanine. Phenylalanine is the essential precursor for the entire class of phenylpropanoids, a diverse group of natural products. frontiersin.org The synthesis of the basic C6-C3 carbon skeleton (a phenyl group attached to a three-carbon chain) of cinnamic acid is therefore entirely dependent on the successful operation of the shikimate pathway. researchgate.net It is estimated that in vascular plants, as much as 30% of photosynthetically fixed carbon can be directed through this pathway, highlighting its metabolic significance. researchgate.net Although this compound is not an intermediate or product of the shikimate pathway itself, its biochemical origin is inextricably linked to this essential route through the synthesis of its core aromatic amino acid building block.

The phenylpropanoid pathway is the subsequent metabolic route that utilizes the phenylalanine synthesized via the shikimate pathway. nih.gov This pathway generates a vast array of secondary metabolites that are vital for a plant's survival, including lignins, flavonoids, coumarins, and stilbenes. mdpi.comresearchgate.net These compounds fulfill roles in structural support, defense against pathogens, and protection from UV radiation.

The very first and committing step of the general phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. frontiersin.orgnih.gov This enzymatic conversion marks the entry point of carbon from primary metabolism into a massive network of specialized biosynthesis. nih.gov

This naturally produced cinnamic acid serves as the fundamental precursor structure for the synthetic compound, this compound. The synthetic process modifies the parent cinnamic acid molecule by adding a bis-(2-fluoroethyl)amino group at the para-position of the phenyl ring. Therefore, while the complete molecule is not found in nature, it is designed upon a scaffold that is a key, naturally occurring precursor in one of the most significant plant secondary metabolic pathways.

Applications in Prodrug Design and Enzyme-Mediated Activation

The chemical structure of this compound lends itself to applications in medicinal chemistry, specifically in the field of prodrug design for cancer therapy. Cinnamic acid and its derivatives have been extensively studied for a wide range of pharmacological activities, including anti-tumor effects. nih.govmdpi.com

The key to its potential as a prodrug lies in the combination of two distinct moieties: the cinnamic acid backbone and the cytotoxic bis-(2-fluoroethyl)amino group. This latter group is a fluorine-containing analogue of a nitrogen mustard, a class of potent alkylating agents used in chemotherapy. The principle of a prodrug is to administer a non-toxic or less-toxic compound that is converted into a pharmacologically active and cytotoxic agent at a specific target site, thereby increasing selectivity and reducing systemic side effects. nih.gov

A well-documented strategy for achieving this targeted activation is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this approach, an antibody that recognizes a tumor-specific antigen is conjugated to an enzyme not naturally found in human cells. nih.gov This antibody-enzyme conjugate is administered and allowed to localize at the tumor site. Subsequently, a non-toxic prodrug is administered systemically. The prodrug is specifically designed to be a substrate for the targeted enzyme, which cleaves the prodrug, releasing the highly toxic "warhead" directly at the tumor, minimizing damage to healthy tissues. nih.gov

Research on a similar compound, 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid, illustrates this principle perfectly. In that system, the bacterial enzyme carboxypeptidase G2 is the activating enzyme, and it cleaves the glutamic acid moiety to release a benzoic acid mustard (the active drug). nih.gov By analogy, this compound could be designed to be activated by a targeted enzyme that cleaves the cinnamic acid portion, releasing the cytotoxic bis-(2-fluoroethyl)amino warhead. The enzyme-mediated activation would transform the relatively inert prodrug into a potent alkylating agent capable of damaging the DNA of cancer cells.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₅F₂NO₂ | nih.gov |

| Molecular Weight | 255.26 g/mol | nih.gov |

| Synonyms | NSC-82837, 3-[4-[Bis(2-fluoroethyl)amino]phenyl]-2-propenoic acid | |

| InChIKey | LPQKXKSZIYNKSF-ZZXKWVIFSA-N | nih.gov |

| SMILES | c1cc(ccc1/C=C/C(=O)O)N(CCF)CCF | nih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Role/Significance |

|---|---|

| This compound | The subject of this article; a synthetic prodrug candidate. |

| Phenylalanine | An aromatic amino acid; precursor to cinnamic acid. |

| Tyrosine | An aromatic amino acid synthesized via the shikimate pathway. |

| Tryptophan | An aromatic amino acid synthesized via the shikimate pathway. |

| Cinnamic acid | A key intermediate in the phenylpropanoid pathway; the precursor scaffold for the subject compound. |

| Chorismate | The end product of the shikimate pathway and a major branch-point metabolite. |

| Phosphoenolpyruvate | A starting substrate for the shikimate pathway. |

| Erythrose 4-phosphate | A starting substrate for the shikimate pathway. |

| 4-(Bis(2-chloroethyl)amino)benzoyl-L-glutamic acid | An analogous prodrug used to illustrate the enzyme-mediated activation principle. |

Future Research Directions and Emerging Paradigms

Development of Next-Generation Analogs with Enhanced Specificity and Potency

The core structure of cinnamic acid and its derivatives has served as a versatile template for the design of new compounds with a wide range of pharmacological activities. jocpr.com Research has shown that modifications to the phenyl ring and the acrylic acid group can lead to derivatives with antimicrobial, anti-tubercular, and antitumor properties. nih.govmdpi.com The development of next-generation analogs of p-(Bis-(2-fluoroethyl)-amino)cinnamic acid will likely involve systematic modifications to enhance its biological activity and target specificity.

Researchers have synthesized various cinnamic acid derivatives, demonstrating the chemical tractability of this scaffold. For instance, connecting cinnamic acid with 1,2,3-triazole functionalities has yielded compounds with antimelanoma activity. scielo.br Another approach involves the synthesis of bis-cinnamamide derivatives, which have shown potential as inhibitors of specific enzymes involved in cancer progression. mdpi.com Future work could explore similar strategies, modifying the cinnamic acid backbone of this compound while retaining the crucial bis(2-fluoroethyl)amino moiety to potentially improve its efficacy.

Table 1: Examples of Cinnamic Acid Derivative Strategies for Enhanced Bioactivity

| Derivative Class | Synthetic Strategy | Target/Activity | Reference |

| Cinnamide-Triazoles | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) between a cinnamoyl precursor and various azides. | Antitumor (Melanoma) | scielo.br |

| Styryl Oxadiazoles | Replacement of the carboxyl group with a 1,2,4-oxadiazole (B8745197) bioisostere and substitution on the phenyl ring. | Anti-tubercular | nih.gov |

| Bis-Cinnamamides | Coupling of cinnamic acid derivatives to diamine linkers of varying lengths. | Enzyme Inhibition (APE/Ref-1) | mdpi.com |

| Ferulic Acid Esters | Enzymatic esterification of 4-hydroxy-3-methoxy cinnamic acid. | Antioxidant | jocpr.com |

Exploration of Multi-Targeted Ligand Design and Polypharmacology

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, has gained significant traction, particularly in complex diseases like cancer. The clinical success of multi-targeted kinase inhibitors has spurred efforts to rationally design drugs with specific promiscuity profiles. nih.gov The structure of this compound, with its potential for multiple points of interaction, makes it an interesting candidate for exploration in this area.

Future research could focus on designing analogs that act as dual inhibitors of key signaling pathways. For example, systematic discovery programs have successfully identified single compounds that potently inhibit both tyrosine kinases and phosphatidylinositol-3-OH kinases, two critical families of cancer drug targets. nih.gov This was achieved through iterative chemical synthesis and screening, guided by structural biology. nih.gov By applying similar principles, derivatives of this compound could be developed to inhibit a combination of targets, potentially leading to more effective and durable therapeutic responses. The key will be to achieve a balance of potency against the desired targets while minimizing off-target effects.

Utilization of Fluoroethyl Moieties as Molecular Probes in Chemical Biology Research

The fluoroethyl group is a valuable entity in chemical biology, primarily due to the unique properties of the fluorine atom. Its small size, high electronegativity, and the strength of the carbon-fluorine bond make it a useful tool for probing biological systems. longdom.org The fluorine-18 (B77423) (¹⁸F) isotope, in particular, is a positron emitter with optimal decay characteristics for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov

The introduction of a fluoroethyl group containing ¹⁸F into a biologically active molecule allows for non-invasive imaging of its distribution and target engagement in vivo. nih.gov [¹⁸F]Fluoroalkylation is a common method for introducing ¹⁸F into molecules with functional groups like amines and phenols. nih.gov A number of [¹⁸F]fluoroethylated PET ligands have been successfully developed and used in clinical investigations. nih.gov

For example, [¹⁸F]fluoroethylcholine ([¹⁸F]F-FCH) has been developed for cancer imaging, including prostate cancer and brain metastases, demonstrating high uptake in tumor cells. nih.govmdpi.com Another prominent example is [¹⁸F]fluoroestradiol (FES), which is used to image estrogen receptor status in breast cancer patients. youtube.com Given this precedent, this compound could serve as a scaffold for developing new PET imaging agents. By labeling one of the fluoroethyl groups with ¹⁸F, it may be possible to create a tracer to visualize specific biological processes or targets, depending on the inherent biological activity of the parent molecule.

Table 2: Selected [¹⁸F]Fluoroethylated PET Tracers and Their Applications

| PET Tracer | Chemical Name | Application | Reference |

| [¹⁸F]F-FCH | [¹⁸F]Fluoroethylcholine | Imaging of prostate cancer and brain tumors. | nih.govmdpi.com |

| [¹⁸F]FES | [¹⁸F]Fluoroestradiol | Determining estrogen receptor status in breast cancer. | youtube.com |

| [¹⁸F]FCH₂CH₂Br | [¹⁸F]1-bromo-2-fluoroethane | A common precursor for [¹⁸F]fluoroethylation reactions. | nih.gov |

| [¹⁸F]FET | [¹⁸F]Fluoroethyltyrosine | Neuro-oncological imaging agent. | mdpi.com |

Unnatural amino acids (UAAs) offer a powerful method for expanding the chemical diversity of proteins. wm.edu By incorporating UAAs with unique functional groups into proteins site-specifically, researchers can introduce probes for studying protein structure, function, and interactions. nih.govnih.govresearchgate.net Fluorinated amino acids are particularly useful as they can serve as spectroscopic probes, often monitored by ¹⁹F NMR. nih.gov

A future research direction could involve the conjugation of the this compound moiety, or a derivative thereof, to a fluorescent UAA. This could create a novel molecular probe. Fluorescent probes are indispensable tools in chemical biology for visualizing biological events with high sensitivity. nih.govresearchgate.net The design of such probes often involves a fluorophore whose properties change in response to a specific biological event. nih.gov The fluoroethyl groups on the cinnamic acid derivative could potentially modulate the fluorescence of the attached UAA in response to changes in the local environment, creating a sensitive biosensor. The development of fluorogenic reactions, where fluorescence is generated from non-fluorescent reactants, provides a sophisticated toolkit for creating such probes for applications like no-wash live-cell imaging. researchgate.netnih.gov

Academic Research into Environmental Implications of Fluorinated Organic Compounds